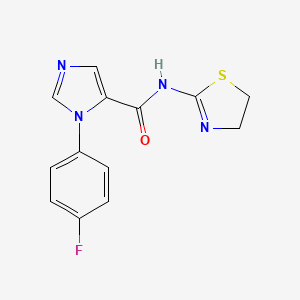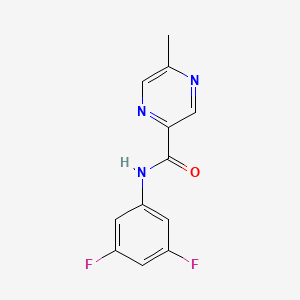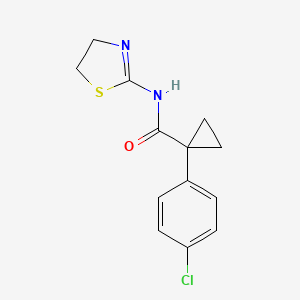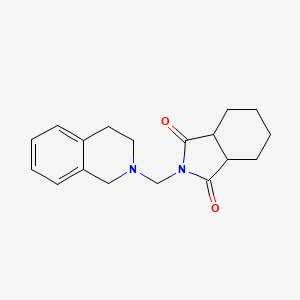
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound has been extensively studied for its potential therapeutic applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells and pathogens.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of various enzymes involved in the biosynthesis of nucleotides. The compound has also been found to exhibit antibacterial and antifungal activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its antibacterial and antifungal activity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to identify potential drug targets for the compound.
3. Studies to optimize the synthesis method for the compound.
4. Studies to evaluate the potential toxicity of the compound.
5. Studies to evaluate the potential therapeutic applications of the compound in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the field of medicine. The compound has been found to exhibit antitumor, antibacterial, and antifungal activity. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential toxicity and therapeutic applications.
Synthesemethoden
The synthesis of 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(4-pyridinyl)ethanamine in the presence of a base such as triethylamine. The product obtained is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been found to exhibit antibacterial and antifungal activity against various pathogens.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S.ClH/c1-10(11-6-8-15-9-7-11)16-19(17,18)13-5-3-2-4-12(13)14;/h2-10,16H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYOFVLKDSDYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)




![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

